"Cyclamen alcohol" fundamental chemical properties
"Cyclamen alcohol" fundamental chemical properties
An In-Depth Technical Guide to the Fundamental Properties of Cyclamen Alcohol
Authored by: Gemini, Senior Application Scientist
Foreword: This document provides a comprehensive technical overview of Cyclamen alcohol (CAS No. 4756-19-8), a significant compound primarily encountered in the fragrance industry. While its direct application as a fragrance ingredient is restricted, its presence as a key impurity in Cyclamen aldehyde (CAS No. 103-95-7) necessitates a thorough understanding of its chemical and physical properties for quality control, safety assessment, and regulatory compliance. This guide is intended for researchers, chemists, and drug development professionals who require a detailed characterization of this substance.
Molecular Identity and Nomenclature
The foundational step in characterizing any chemical entity is to establish its unambiguous identity. Cyclamen alcohol is systematically known as 2-methyl-3-(4-propan-2-ylphenyl)propan-1-ol.[1] Its unique CAS Registry Number is 4756-19-8.[1][2]
Key Identifiers:
-
IUPAC Name: 2-methyl-3-(4-propan-2-ylphenyl)propan-1-ol[1]
-
CAS Number: 4756-19-8[1]
-
Molecular Formula: C₁₃H₂₀O[1]
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Synonyms: 3-(4-Isopropylphenyl)-2-methyl-1-propanol, 3-p-Cumenyl-2-methyl-1-propanol, β-Methyl-4-(1-methylethyl)benzenepropanol[1]
Below is a 2D representation of the molecular structure, generated using the DOT language, illustrating the connectivity of atoms.
Caption: 2D structure of Cyclamen alcohol.
Physicochemical Properties
The physical state and behavior of Cyclamen alcohol under various conditions are dictated by its physicochemical properties. These values are critical for predicting its behavior in formulations, its environmental fate, and for designing purification processes.
| Property | Value | Source |
| Molecular Weight | 192.30 g/mol | PubChem[1] |
| Appearance | Colorless to pale yellow liquid (inferred from related aldehyde) | The Good Scents Company[3], PCW France[4] |
| Boiling Point | ~270 °C (518 °F; 543 K) (estimated, based on related aldehyde) | Wikipedia[5], ScenTree[6] |
| Density | ~0.95 g/mL (estimated, based on related aldehyde) | Wikipedia[5] |
| Solubility | Insoluble in water; Soluble in ethanol and most fixed oils. | Wikipedia[5] |
| Vapor Pressure | 0.00397 mmHg @ 20°C (for related aldehyde) | ScenTree[6] |
| Flash Point | >109 °C (228 °F) (estimated, based on related aldehyde) | Wikipedia[5], ScenTree[6] |
Note: Experimental data for Cyclamen alcohol is sparse; some values are estimated based on the closely related and more commercially prominent Cyclamen aldehyde.
Spectroscopic Profile
Spectroscopic analysis provides a definitive fingerprint for molecular structure confirmation and purity assessment. For a research audience, understanding the expected spectral features is paramount for compound identification.
Infrared (IR) Spectroscopy
The IR spectrum of Cyclamen alcohol is characterized by absorptions typical of a primary alcohol.[7][8]
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O-H Stretch: A strong, broad absorption band is expected in the region of 3300-3600 cm⁻¹, which is characteristic of the hydroxyl group and broadened by hydrogen bonding.[8]
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C-O Stretch: A strong band corresponding to the C-O stretching vibration of the primary alcohol is anticipated around 1050 cm⁻¹.[8]
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C-H Stretches: Aliphatic C-H stretching will appear just below 3000 cm⁻¹, while aromatic C-H stretching will be seen just above 3000 cm⁻¹.
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Aromatic C=C Bends: Peaks in the 1500-1600 cm⁻¹ region are indicative of the benzene ring.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for elucidating the precise molecular structure.
-
¹H NMR:
-
Aromatic Protons: Signals for the para-substituted benzene ring will appear as two doublets in the ~7.0-7.3 ppm range.
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Hydroxyl Proton (-OH): A broad singlet whose chemical shift is concentration and solvent-dependent, typically appearing between 1-5 ppm. This peak can be confirmed by a D₂O shake, which results in its disappearance.[7]
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Carbinol Protons (-CH₂OH): The two protons on the carbon bearing the hydroxyl group will appear as a doublet around 3.5 ppm.
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Isopropyl Protons (-CH(CH₃)₂): A septet for the methine proton (~2.9 ppm) and a doublet for the six methyl protons (~1.2 ppm).
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Aliphatic Chain Protons: The remaining protons on the propyl chain will produce complex multiplets between ~1.5 and 2.7 ppm.
-
-
¹³C NMR:
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Carbinol Carbon (-CH₂OH): The carbon attached to the hydroxyl group is deshielded and expected to resonate in the 60-70 ppm region.
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Aromatic Carbons: Signals will appear in the 125-150 ppm range, with the isopropyl-substituted carbon appearing at the most downfield shift.
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Aliphatic Carbons: The remaining aliphatic carbons will resonate in the upfield region of the spectrum (~15-45 ppm).
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern, aiding in structural confirmation.
-
Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight (192.30).
-
Key Fragmentation Patterns:
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Alpha-Cleavage: The breaking of the bond between the carbinol carbon and the adjacent carbon in the chain is a common fragmentation pathway for alcohols.[7]
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Dehydration: Loss of a water molecule (M-18) is a characteristic fragmentation of alcohols.[7]
-
Benzylic Cleavage: Fragmentation at the benzylic position, leading to the formation of a stable tropylium ion or related structures, is also highly probable.
-
Synthesis and Industrial Provenance
Cyclamen alcohol is not typically synthesized as a primary target product in large-scale industrial processes. Instead, its presence is almost exclusively as a by-product or impurity in the synthesis of Cyclamen aldehyde, a commercially valuable fragrance ingredient.[1][4][6] Therefore, understanding the synthesis of the aldehyde is key to understanding the origin of the alcohol.
Two primary industrial routes to Cyclamen aldehyde have been established:
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Crossed-Aldol Condensation: This method involves the condensation of cuminaldehyde (4-isopropylbenzaldehyde) with propionaldehyde, followed by the selective hydrogenation of the resulting α,β-unsaturated aldehyde's carbon-carbon double bond.[5][6]
-
Friedel-Crafts Acylation/Alkylation: An alternative route involves a Friedel-Crafts reaction between isopropylbenzene (cumene) and an appropriate three-carbon synthon, such as methacrolein diacetate, followed by hydrolysis.[6]
Formation of Cyclamen Alcohol: Cyclamen alcohol arises from the over-reduction of Cyclamen aldehyde during the hydrogenation step of the aldol condensation route. If the catalytic hydrogenation is not perfectly selective for the C=C bond, the aldehyde's carbonyl group (C=O) will also be reduced to a primary alcohol.
The following workflow illustrates this common synthesis pathway and the point at which Cyclamen alcohol is formed.
Caption: Synthesis pathway of Cyclamen aldehyde and origin of Cyclamen alcohol.
Applications and Regulatory Context
The primary relevance of Cyclamen alcohol is its role as an impurity in Cyclamen aldehyde. The International Fragrance Association (IFRA) has set standards regarding its presence.
-
Prohibited Fragrance Ingredient: Cyclamen alcohol itself should not be used as a fragrance ingredient.[1] This restriction is driven by concerns over dermal sensitization.[1]
-
Accepted Impurity Level: Its presence in Cyclamen aldehyde is tolerated up to a maximum level of 1.5%.[1][3][4]
This regulatory stance underscores the importance of robust analytical methods (e.g., GC-MS) in the quality control of Cyclamen aldehyde to ensure compliance and consumer safety. While the aldehyde provides powerful floral and green notes reminiscent of lily-of-the-valley and cyclamen flowers, the alcohol has a softer, less impactful floral character.[3][9][10]
Safety and Handling
As a laboratory chemical and a regulated impurity, proper handling of Cyclamen alcohol is essential.
-
Primary Hazard: It is classified as an irritant.[1] The related aldehyde is known to cause skin irritation and may cause an allergic skin reaction.[4][11]
-
GHS Hazard Statements (Inferred from related aldehyde):
-
Precautionary Measures:
Storage: Store in a cool, well-ventilated area in tightly sealed containers, protected from light and air.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 107334, beta-Methyl-4-(1-methylethyl)benzenepropanol. Retrieved from [Link]
-
The Good Scents Company (n.d.). Cyclamen aldehyde. Retrieved from [Link]
-
PCW France (2023). Technical Data Sheet: CYCLAMEN ALDEHYDE. Retrieved from [Link]
-
Wikipedia (n.d.). Cyclamen aldehyde. Retrieved from [Link]
- Google Patents (1968). US3415884A - Process for manufacturing cyclamen aldehyde and its derivatives.
-
ScenTree (n.d.). Cyclamen aldehyde (CAS N° 103-95-7). Retrieved from [Link]
-
PubChemLite (n.d.). Cyclamen alcohol (C13H20O). Retrieved from [Link]
-
Eternis Fine Chemicals (2015). Safety Data Sheet: CYCLAMEN ALDEHYDE. Retrieved from [Link]
-
Alpha Aromatics (2023). What Does Cyclamen Smell Like? A Key Top And Middle Note. Retrieved from [Link]
-
Givaudan (2015). Safety Data Sheet: 500102 cyclamen aldehyde extra. Retrieved from [Link]
-
Chemistry LibreTexts (2022). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
-
Aromatics Original Material Co., Ltd. (2023). Safety Data Sheet: Cyclamen Aldehyde. Retrieved from [Link]
-
OpenStax (2023). 17.11 Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
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